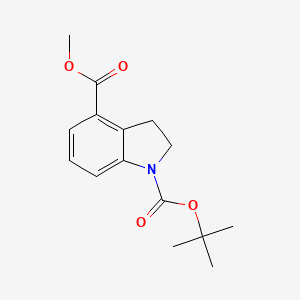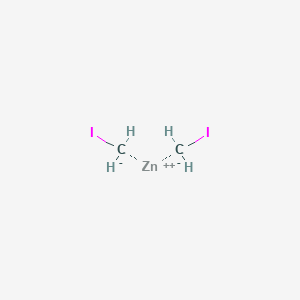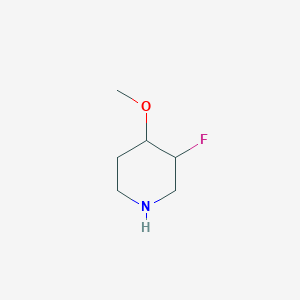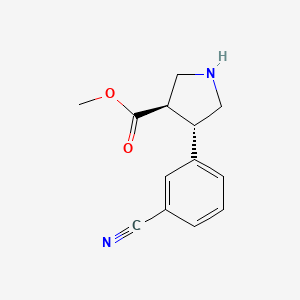
trans-Methyl-4-(3-cyanophenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a cyanophenyl group attached to the pyrrolidine ring, which is further esterified with a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-cyanobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: : On an industrial scale, the production of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the cyanophenyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: : In biological research, this compound is often used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of various biological macromolecules.
Medicine: : In medicinal chemistry, trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The cyanophenyl group plays a crucial role in binding to the active sites of enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s overall binding affinity. The exact molecular pathways involved depend on the specific biological target being studied.
Comparación Con Compuestos Similares
Similar Compounds
- trans-Methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
- trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
- trans-Methyl 4-(3-cyanophenyl)pyrrolidine-2-carboxylate hydrochloride
Comparison: : Compared to its analogs, trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride exhibits unique binding properties due to the position of the cyanophenyl group. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
methyl (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-4-2-3-9(5-10)6-14/h2-5,11-12,15H,7-8H2,1H3/t11-,12+/m1/s1 |
Clave InChI |
VELKECVRDSESDS-NEPJUHHUSA-N |
SMILES isomérico |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC(=C2)C#N |
SMILES canónico |
COC(=O)C1CNCC1C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



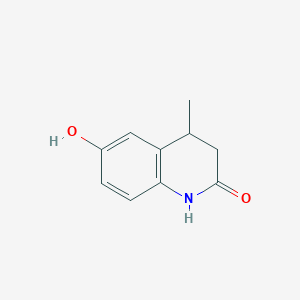
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
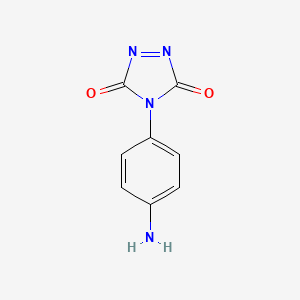
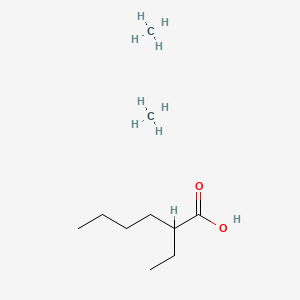

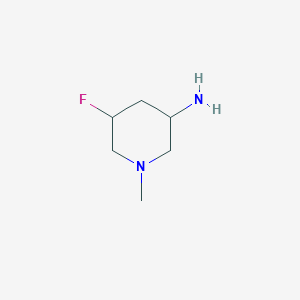
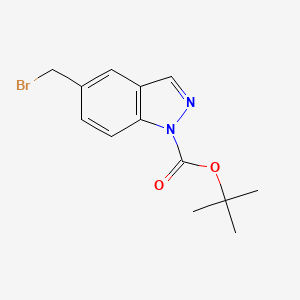
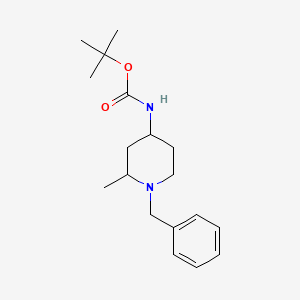
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
